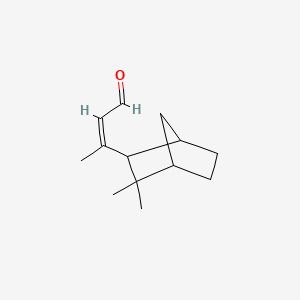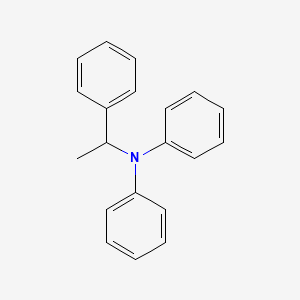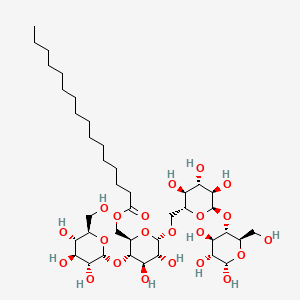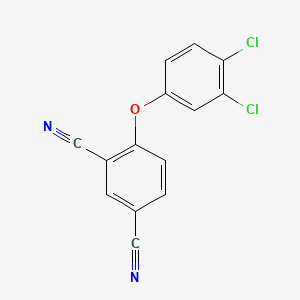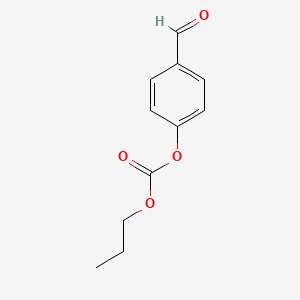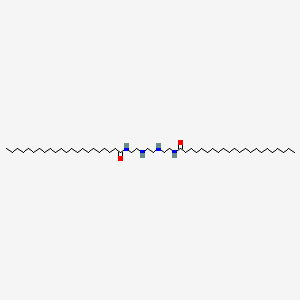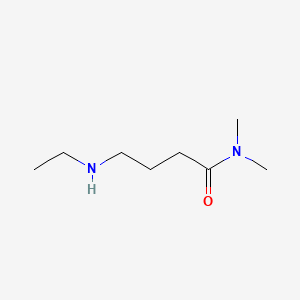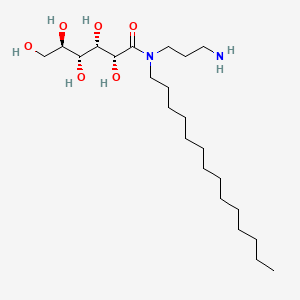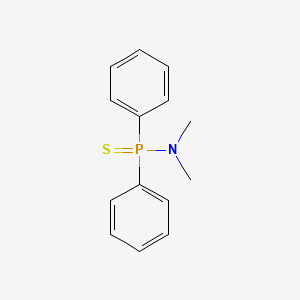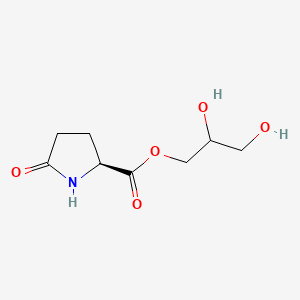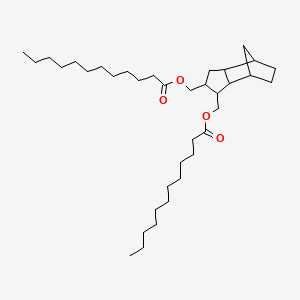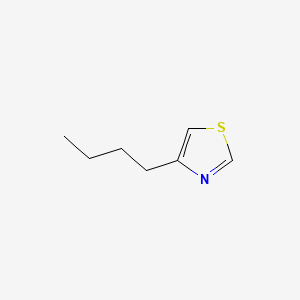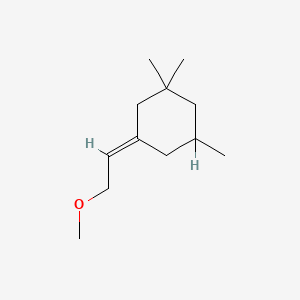
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane is an organic compound with a unique structure that includes a methoxyethylidene group attached to a trimethylcyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane can be achieved through several methods. One common approach involves the reaction of 1,1,5-trimethylcyclohexanone with methoxyethylidene reagents under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methoxyethylidene group to a methoxyethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methoxyethyl derivatives.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The methoxyethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, leading to changes in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methoxyethylidene)indane-1,3-dione
- Diphenyl ethers
- Protoporphyrinogen oxidase inhibitors
Uniqueness
Unlike other similar compounds, it offers a combination of stability and reactivity that makes it suitable for various scientific and industrial applications .
Propiedades
Número CAS |
94201-18-0 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(3E)-3-(2-methoxyethylidene)-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-10-7-11(5-6-13-4)9-12(2,3)8-10/h5,10H,6-9H2,1-4H3/b11-5+ |
Clave InChI |
UWIFFJDQTKPKGO-VZUCSPMQSA-N |
SMILES isomérico |
CC1C/C(=C\COC)/CC(C1)(C)C |
SMILES canónico |
CC1CC(=CCOC)CC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


